1-(3,9-Diazabicyclo[3.3.1]nonan-3-yl)propan-1-one
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Overview
Description
1-(3,9-Diazabicyclo[3.3.1]nonan-3-yl)propan-1-one is a bicyclic compound that features a unique diazabicyclo structure. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The structure of this compound includes a bicyclic nonane ring system with nitrogen atoms at specific positions, which imparts unique chemical and physical properties.
Preparation Methods
The synthesis of 1-(3,9-Diazabicyclo[3.3.1]nonan-3-yl)propan-1-one can be achieved through several synthetic routes. One common method involves the Mannich condensation reaction, where piperidones react with formalin and primary amines under specific conditions . This reaction produces bispidinones, which can be further reduced to form the desired diazabicyclo compound. Industrial production methods may involve optimizing these reaction conditions to achieve higher yields and purity.
Chemical Reactions Analysis
1-(3,9-Diazabicyclo[3.3.1]nonan-3-yl)propan-1-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms, such as bispidanes.
Substitution: It can undergo substitution reactions where functional groups are replaced by other groups under specific conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
1-(3,9-Diazabicyclo[3.3.1]nonan-3-yl)propan-1-one has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: Studies have shown its potential in modulating biological pathways.
Industry: This compound is used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 1-(3,9-Diazabicyclo[3.3.1]nonan-3-yl)propan-1-one involves its interaction with specific molecular targets. The diazabicyclo structure allows it to bind to certain enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as stimulation of erythrocyte and platelet proliferative activity .
Comparison with Similar Compounds
1-(3,9-Diazabicyclo[3.3.1]nonan-3-yl)propan-1-one can be compared with other similar compounds, such as:
3-(Propan-2-yl)-3-azabicyclo[3.3.1]nonan-9-one: This compound has a similar bicyclic structure but differs in the substituents attached to the ring.
1-(9-methyl-3,9-diazabicyclo[3.3.1]nonan-3-yl)-3-piperidin-1-ylpropan-1-one: This compound features additional functional groups that impart different chemical properties.
The uniqueness of 1-(3,9-Diazabicyclo[33
Properties
CAS No. |
328899-05-4 |
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Molecular Formula |
C10H18N2O |
Molecular Weight |
182.26 g/mol |
IUPAC Name |
1-(3,9-diazabicyclo[3.3.1]nonan-3-yl)propan-1-one |
InChI |
InChI=1S/C10H18N2O/c1-2-10(13)12-6-8-4-3-5-9(7-12)11-8/h8-9,11H,2-7H2,1H3 |
InChI Key |
KBQNGHUIYSTQKH-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)N1CC2CCCC(C1)N2 |
Origin of Product |
United States |
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